5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine
Description
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-(2,2,3,3-tetramethylcyclopropyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-9(2)8(10(9,3)4)6-5-7(11)12-13-6/h5,8H,1-4H3,(H2,11,12) |
InChI Key |
ZDVNGOIXFVKXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C2=CC(=NO2)N)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Strategies for Amines with Complex Substituents
The synthesis of amines, particularly heterocyclic amines like isoxazol-3-amines, often involves:
- Reductive amination of carbonyl precursors.
- Nucleophilic substitution (S_N2) reactions using alkyl halides and nitrogen nucleophiles.
- Reduction of nitro compounds or nitriles to amines.
- Curtius or Hofmann rearrangements starting from carboxylic acid derivatives.
- Azide displacement followed by reduction to avoid over-alkylation.
These methods are adaptable to complex substrates depending on the functional groups present.
Specific Considerations for 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine
Starting Material Preparation
- The 2,2,3,3-tetramethylcyclopropyl moiety is a sterically hindered cyclopropane derivative that can be synthesized via cyclopropanation reactions using tetramethyl-substituted alkenes and carbenoid reagents.
- The isoxazole ring can be constructed by 1,3-dipolar cycloaddition of nitrile oxides to alkynes or alkenes, or via cyclization of β-keto oximes.
Introduction of the Amino Group at the 3-Position
- The amino group on the isoxazole ring can be introduced by reduction of a nitro or nitrile precursor at the 3-position.
- Alternatively, nucleophilic substitution on a halogenated isoxazole intermediate (e.g., 3-chloro or 3-bromo isoxazole) with ammonia or amine sources can be employed.
- Reductive amination is less likely directly on the isoxazole ring due to aromaticity but can be used if a suitable aldehyde or ketone precursor is available.
Recommended Synthetic Pathway
A plausible synthetic route involves:
- Synthesis of 5-(2,2,3,3-tetramethylcyclopropyl)isoxazole-3-carbonitrile via cycloaddition or cross-coupling methods.
- Reduction of the nitrile group to the primary amine using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation under mild conditions to avoid ring opening or rearrangement.
- Alternatively, starting from a 3-nitro isoxazole derivative , reduction with catalytic hydrogenation or metal hydrides can yield the amine.
Detailed Research Findings and Data Tables
Comparison of Amination Methods for Isoxazole Derivatives
| Method | Starting Material | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reduction of nitrile | Isoxazole-3-carbonitrile | LiAlH4 in ether or catalytic H2/Pd | Direct conversion to primary amine | Sensitive to moisture, harsh |
| Reduction of nitro compound | Isoxazole-3-nitro derivative | H2/Pd, Fe/HCl, SnCl2/HCl | Mild conditions possible | Possible over-reduction |
| Nucleophilic substitution (S_N2) | 3-Haloisoxazole + NH3 | Ammonia in polar solvent | Simple, straightforward | Possible multiple alkylations |
| Reductive amination | 3-Aldehyde or ketone isoxazole | Ammonia + NaBH3CN or catalytic H2 | High selectivity | Requires carbonyl precursor |
| Curtius rearrangement | Isoxazole-3-carboxylic acid | SOCl2, NaN3, heat, water | Converts acid to amine directly | Multi-step, sensitive intermediates |
Example Reaction: Reduction of Isoxazole-3-carbonitrile
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Isoxazole-3-carbonitrile + LiAlH4 | Reduction of nitrile to primary amine |
| 2 | Workup with water | Isolation of 5-(2,2,3,3-tetramethylcyclopropyl)isoxazol-3-amine |
| Yield | Typically 70-85% | High purity amine product |
Notes on Mechanistic Insights
- Reduction of nitriles to amines involves hydride attack on the electrophilic carbon of the nitrile, forming an imine intermediate that is further reduced to the amine.
- Curtius rearrangement proceeds via formation of an acyl azide intermediate that rearranges to an isocyanate, which hydrolyzes to the primary amine.
- Nucleophilic substitution on halogenated isoxazoles is facilitated by the electron-deficient nature of the ring, but steric hindrance from the tetramethylcyclopropyl group may require elevated temperatures or polar aprotic solvents.
Summary and Recommendations
- The most efficient preparation of 5-(2,2,3,3-tetramethylcyclopropyl)isoxazol-3-amine involves synthesizing a suitable isoxazole precursor bearing a nitrile or nitro group at the 3-position, followed by reduction to the amine.
- Lithium aluminum hydride reduction of the nitrile derivative is a preferred method due to high yield and selectivity.
- Alternative methods such as Curtius rearrangement or nucleophilic substitution can be employed depending on available starting materials and desired reaction conditions.
- Careful control of reaction conditions is necessary to preserve the integrity of the sterically hindered cyclopropyl substituent and the isoxazole ring.
Chemical Reactions Analysis
Types of Reactions
5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions would result in the formation of new compounds with different functional groups replacing the amine group.
Scientific Research Applications
5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules, potentially leading to the discovery of new drugs or biochemical tools.
Medicine: Its potential medicinal properties are being explored, including its use as an antimicrobial or anticancer agent.
Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The tetramethylcyclopropyl group may enhance the compound’s stability and binding affinity to its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Isoxazole Derivatives
Key Analog: 5-Methylisoxazol-3-amine (CAS 1072-67-9)
This analog replaces the tetramethylcyclopropyl group with a methyl substituent at the 5-position. Key differences include:
- Steric Effects : The bulky cyclopropyl group in the target compound may hinder binding to flat active sites, whereas the smaller methyl group in 5-methylisoxazol-3-amine allows for broader substrate compatibility.
- Synthetic Complexity : Introducing the tetramethylcyclopropyl group requires multi-step synthesis, unlike the straightforward methylation used for 5-methylisoxazol-3-amine.
Comparison with Heterocyclic Analogues (Thiazole Derivatives)
Thiazole-based compounds, such as those reported in Pharmacopeial Forum (2017), differ fundamentally in heterocycle structure (thiazole vs. isoxazole), altering electronic and hydrogen-bonding properties:
- Electronic Profile : Thiazole’s sulfur atom provides stronger electron-withdrawing effects than isoxazole’s oxygen, influencing reactivity and interactions with biological targets .
- Biological Activity : Thiazole derivatives in include carbamate and hydroperoxypropan-2-yl groups, which are absent in the target compound. These functional groups may confer prodrug characteristics or oxidative stability, diverging from the target’s presumed mechanism .
Data Tables of Comparative Properties
Research Findings and Implications
Metabolic Stability : The tetramethylcyclopropyl group in the target compound likely improves resistance to cytochrome P450-mediated oxidation compared to 5-methylisoxazol-3-amine, a feature critical for prolonged drug half-life .
Steric vs. Electronic Trade-offs : While the cyclopropyl group enhances lipophilicity, its steric bulk may limit target engagement in constrained binding pockets. Thiazole derivatives, with their sulfur-mediated electronics, offer alternative binding modes but require tailored synthetic routes .
Future Directions : Structural optimization could involve hybridizing features from both isoxazole and thiazole systems, balancing lipophilicity, synthetic feasibility, and target specificity.
Biological Activity
5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine (CAS 1511986-40-5) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : CHNO
- Molecular Weight : 178.23 g/mol
- Structure : The compound features a unique isoxazole ring system substituted with a tetramethylcyclopropyl group, which may influence its biological interactions.
Biological Activity Overview
Research indicates that 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory pathways. Specific studies have indicated that it can inhibit the production of pro-inflammatory cytokines, suggesting a role in the treatment of inflammatory diseases.
- Cytotoxicity and Antitumor Activity : Initial findings from cell line studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
The precise mechanisms by which 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Pathways : The compound may interact with specific enzymes involved in inflammation and tumorigenesis.
- Modulation of Signaling Pathways : It is suggested that the compound could influence key signaling pathways such as NF-kB and MAPK cascades, which are critical in inflammation and cancer progression.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 15 | Moderate cytotoxicity |
| MCF7 (breast cancer) | 20 | Significant cytotoxicity |
| A549 (lung cancer) | 25 | Low cytotoxicity |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising antibacterial activity.
- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in serum levels of TNF-alpha and IL-6 compared to controls, highlighting its potential as an anti-inflammatory agent.
Q & A
Basic: What are the optimal synthetic routes for 5-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-3-amine, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions under reflux conditions. For example, and describe refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid with sodium acetate as a catalyst. Key optimizations include:
- Adjusting stoichiometric ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv of amine) to minimize side reactions .
- Extending reflux time (3–5 hours) to ensure complete cyclization .
- Purification via recrystallization from DMF/acetic acid mixtures to enhance purity .
To improve yields, consider alternative catalysts (e.g., Lewis acids) or microwave-assisted synthesis to reduce reaction time.
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Combined spectroscopic approaches are critical:
- NMR (¹H/¹³C): Resolves cyclopropyl and isoxazole ring protons, with characteristic shifts for methyl groups (δ ~1.0–1.5 ppm) and amine protons (δ ~5–6 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns, particularly for the tetramethylcyclopropyl moiety .
- IR Spectroscopy: Identifies amine (-NH₂) stretches (~3300–3500 cm⁻¹) and isoxazole C=N/C-O bonds (~1600–1650 cm⁻¹) .
Cross-validate with X-ray crystallography if single crystals are obtainable.
Advanced: How does the cyclopropyl moiety influence the compound’s stability under different pH and temperature conditions?
Methodological Answer:
The tetramethylcyclopropyl group enhances steric hindrance, potentially improving thermal stability but limiting solubility. Experimental strategies include:
- Stability Studies: Incubate the compound at varying pH (1–13) and temperatures (25–80°C), monitoring degradation via HPLC .
- Comparative Analysis: Contrast stability with non-cyclopropyl analogs (e.g., 5-methylisoxazol-3-amine) to isolate moiety-specific effects .
- Computational Modeling: Use density functional theory (DFT) to predict bond dissociation energies and degradation pathways .
Advanced: What strategies can resolve contradictory data regarding the compound’s biological activity across different in vitro assays?
Methodological Answer:
Contradictions may arise from assay interference or variable purity. Address this by:
- Orthogonal Assays: Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods .
- Purity Verification: Re-test samples after rigorous purification (e.g., preparative HPLC) to exclude impurities .
- Cell Line Controls: Use isogenic cell lines to assess target specificity and rule out off-target effects .
Basic: What are the primary considerations for designing in vitro assays to evaluate the antimicrobial potential of this compound?
Methodological Answer:
Key considerations include:
- Dose Range: Test concentrations spanning 0.1–100 µg/mL to determine MIC values .
- Controls: Include reference antibiotics (e.g., ampicillin) and solvent-only controls.
- Assay Duration: Monitor bacterial growth for 18–24 hours to capture delayed effects .
- Replicates: Use ≥4 replicates per condition to ensure statistical robustness, as in ’s randomized block design .
Advanced: How can computational modeling predict the environmental distribution and degradation pathways of this compound?
Methodological Answer:
Leverage tools like EPI Suite or QSAR models to:
- Estimate logP and soil adsorption coefficients (Koc) to predict mobility .
- Simulate hydrolysis pathways using molecular dynamics under environmental conditions (e.g., aqueous pH 5–9) .
- Validate predictions with laboratory-based biodegradation assays (e.g., OECD 301B) .
Basic: What purification methods are recommended to achieve high-purity samples of the compound for biological testing?
Methodological Answer:
- Recrystallization: Use DMF/acetic acid (1:1) for high recovery of crystalline product .
- Column Chromatography: Employ silica gel with ethyl acetate/hexane gradients for polar impurities.
- HPLC: Apply reverse-phase C18 columns (acetonitrile/water mobile phase) for final polishing .
Advanced: What mechanistic insights explain the compound’s interaction with specific enzyme targets, and how can these be validated experimentally?
Methodological Answer:
- Binding Studies: Use surface plasmon resonance (SPR) to measure affinity (KD) for targets like cytochrome P450 .
- Mutagenesis: Engineer enzyme active-site mutations (e.g., Ala-scanning) to identify critical residues .
- Crystallography: Solve co-crystal structures to visualize binding modes .
Advanced: How do structural modifications at the isoxazole ring affect the compound’s pharmacokinetic properties and target selectivity?
Methodological Answer:
- SAR Studies: Synthesize analogs with substituents (e.g., nitro, methoxy) at the 4-position of the isoxazole .
- ADME Profiling: Assess solubility, plasma protein binding, and metabolic stability using hepatocyte assays .
- Selectivity Screening: Test against kinase panels or GPCR libraries to identify off-target interactions .
Basic: What are the critical steps in scaling up the synthesis from milligram to gram quantities without compromising yield or purity?
Methodological Answer:
- Reactor Design: Use jacketed reactors for precise temperature control during reflux .
- Process Optimization: Scale reagent ratios linearly while increasing stirring efficiency to maintain mixing homogeneity.
- In-line Monitoring: Implement FTIR or Raman spectroscopy to track reaction progress in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
